Gomisin U
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Overview
Description
Gomisin U is a natural product belonging to the dibenzocyclooctadiene lignans family, primarily isolated from the Schisandra genus plants. These plants, including Schisandra chinensis, have been traditionally used in various medicinal systems for their myriad health benefits. This compound is known for its unique chemical structure and diverse biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gomisin U involves several steps, starting from the extraction of Schisandra chinensis. The primary method includes the use of organic solvents to extract the lignans, followed by chromatographic techniques to isolate this compound. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as microbial fermentation and enzymatic synthesis, are being explored to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Gomisin U undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Gomisin U has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lignan biosynthesis and metabolism.
Biology: Investigated for its role in cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential anticancer, anti-inflammatory, and hepatoprotective properties.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Gomisin U is compared with other dibenzocyclooctadiene lignans, such as Gomisin A, Gomisin D, and Schizandrin. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and biological activities. For instance, Gomisin A is known for its selective inhibition of cytochrome P450 enzymes, whereas Gomisin D exhibits potent antidiabetic and anti-Alzheimer’s properties.
Comparison with Similar Compounds
- Gomisin A
- Gomisin D
- Schizandrin
- Schizandrol
Biological Activity
Gomisin U is a dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis, a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly in the realms of anticancer effects, hepatoprotection, and modulation of apoptosis. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as lignans, characterized by their complex polyphenolic structures. The specific chemical structure of this compound contributes to its interaction with various biological pathways, influencing cellular processes such as apoptosis and inflammation.
1. Anticancer Effects
This compound has been studied for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : this compound promotes the cleavage of key apoptotic markers such as caspase-3 and PARP-1 in cancer cell lines, indicating its role in enhancing programmed cell death .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in hepatic carcinoma models .
Study | Cell Line | Key Findings |
---|---|---|
HeLa | Enhanced TNF-α-induced apoptosis | |
HepG2 | Induced loss of plasma membrane asymmetry | |
MCF7 | Cytotoxic effects observed |
2. Hepatoprotective Properties
This compound exhibits significant hepatoprotective effects, which have been documented in several studies:
- Protection Against Liver Injury : In experimental models, this compound has been shown to mitigate liver damage induced by toxic agents such as CCl4 and d-galactosamine. It reduces serum biochemical markers indicative of liver toxicity .
- Regeneration Stimulation : this compound facilitates liver regeneration by enhancing ornithine decarboxylase activity, crucial for the early stages of liver recovery following injury .
3. Modulation of Inflammatory Responses
The compound also plays a role in modulating inflammatory pathways:
- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to suppress the activation of NF-κB signaling pathways, which are often involved in inflammatory responses . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study on liver regeneration indicated that pretreatment with this compound significantly improved recovery outcomes in models of acute liver failure induced by toxic substances .
- Research involving cancer cell lines demonstrated that this compound not only inhibited cell growth but also sensitized resistant cancer cells to apoptosis, presenting a promising avenue for cancer therapy .
Properties
IUPAC Name |
(9S,10S,11R)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNANNZAGLCKFOL-SYTFOFBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@H]1C)O)OC)OC)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.